molecular formula C19H20N6O2 B2499716 Furan-2-yl(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021038-65-2

Furan-2-yl(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2499716
CAS RN: 1021038-65-2
M. Wt: 364.409
InChI Key: ABLDGKWLNXSIRB-UHFFFAOYSA-N
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Description

“Furan-2-yl(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone” is a complex organic compound that contains several functional groups and rings, including a furan ring, a pyridazin ring, a pyridin ring, and a piperazin ring . The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, each introducing a new functional group or forming a new ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. These groups will have an impact on the overall shape and properties of the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that are known to undergo various chemical reactions. For example, the furan ring can participate in electrophilic substitution reactions, and the piperazine ring can undergo reactions with acids and bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the polar piperazine ring could increase the solubility of the compound in water.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being used as a drug, the mechanism of action would depend on the specific biological target of the drug .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with all chemicals, it should be handled with care, following appropriate safety protocols .

Future Directions

The future research directions for this compound would likely depend on its intended application. If it shows promising activity in preliminary tests, it could be further optimized and studied in more detail .

properties

IUPAC Name

furan-2-yl-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-14-4-2-6-16(20-14)21-17-7-8-18(23-22-17)24-9-11-25(12-10-24)19(26)15-5-3-13-27-15/h2-8,13H,9-12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLDGKWLNXSIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-yl(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone

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